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Nickel(II)carbonate,basichydrate

Thermal analysis NiO precursor Defect engineering

Nickel(II) carbonate basic hydrate, with the general formula NiCO₃·2Ni(OH)₂·4H₂O (CAS 12607-70-4), is the industrially predominant form of nickel carbonate. It is a light-green, water-insoluble crystalline powder (aqueous solubility ~93 mg/L at 25°C) that readily dissolves in dilute mineral acids and ammonia solution.

Molecular Formula CH16Ni3O11
Molecular Weight 380.21 g/mol
Cat. No. B14796293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(II)carbonate,basichydrate
Molecular FormulaCH16Ni3O11
Molecular Weight380.21 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Ni].[Ni].[Ni+2]
InChIInChI=1S/CH2O3.3Ni.8H2O/c2-1(3)4;;;;;;;;;;;/h(H2,2,3,4);;;;8*1H2/q;;;+2;;;;;;;;/p-2
InChIKeyFHJKXBYJHLRIPU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel(II) Carbonate Basic Hydrate (CAS 12607-70-4): Technical Baseline and Procurement Specifications


Nickel(II) carbonate basic hydrate, with the general formula NiCO₃·2Ni(OH)₂·4H₂O (CAS 12607-70-4), is the industrially predominant form of nickel carbonate. It is a light-green, water-insoluble crystalline powder (aqueous solubility ~93 mg/L at 25°C) that readily dissolves in dilute mineral acids and ammonia solution [1]. Available in technical grade (~46% Ni basis) and analytical reagent grade (≥98% purity, 48–50% ex Ni), this compound is classified as a basic mixed carbonate-hydroxide rather than a simple normal carbonate, a structural distinction with direct consequences for its thermal decomposition energetics and downstream material properties .

Why Nickel(II) Carbonate Basic Hydrate Cannot Be Interchanged with Simpler Nickel Salts: The Precursor-Dependence Problem


Nickel precursor identity exerts a profound, quantifiable influence on catalyst structure, metal-support interaction, and ultimate catalytic performance. Catalysts prepared from nickel carbonate exhibit a strong nickel-alumina interaction and produce large nickel crystallites, whereas those from nickel nitrate or nickel acetate yield high nickel dispersion and weak metal-support interaction [1]. The basic carbonate's mixed carbonate-hydroxide nature generates a martensitic thermal decomposition that is fundamentally more energetic (ΔH_t = 28.8 kJ mol⁻¹) than that of simple nickel hydroxide (ΔH_t = 2.8 kJ mol⁻¹), producing nickel oxide with substantially higher surface defect density and reactivity [2]. Generic substitution of one nickel precursor for another—without accounting for these precursor-specific effects—can alter catalytic activity, product selectivity, and material morphology by factors of two- to ten-fold or more, as the quantitative evidence below demonstrates.

Quantitative Differentiation Evidence for Nickel(II) Carbonate Basic Hydrate vs. Closest Analogs


Thermal Decomposition Enthalpy: 10.3× More Energetic Than Nickel Hydroxide

In a direct head-to-head thermogravimetric and differential thermal analysis study of four nickel salts decomposed in air, the basic nickel carbonate exhibited a martensitic decomposition with an enthalpy change (ΔH_t) of 28.8 kJ mol⁻¹, compared to only 2.8 kJ mol⁻¹ for nickel hydroxide—a factor of 10.3× greater [1]. This higher-energy decomposition event produces a more defective NiO surface with enhanced surface reduction characteristics, as evidenced by the appearance of a characteristic IR absorption at 2193 cm⁻¹ (assigned to Ni···(O–C–O)⁻ surface species) that correlates with elevated dissolution reactivity in the ex-carbonate oxide [1].

Thermal analysis NiO precursor Defect engineering

Methane Cracking Hydrogen Yield: 2.90× vs. Nickel Acetate, 1.40× vs. Nickel Nitrate

A systematic head-to-head comparison evaluated three nickel precursors—nickel carbonate (NC), nickel acetate (NA), and nickel nitrate (NN)—for the preparation of Ni/bimodal porous silica (BPS) catalysts in methane cracking. The Ni(NC)/BPS catalyst, derived from basic nickel carbonate, delivered the highest CH₄ conversion and stability. Quantitatively, its H₂ yield was 2.90 times higher than that of the acetate-derived Ni(NA)/BPS catalyst and 1.40 times higher than that of the nitrate-derived Ni(NN)/BPS catalyst [1]. The authors attribute this superiority to the carbonate precursor imparting high nickel dispersion coupled with weak Ni–BPS support interaction, a combination uniquely achieved with this precursor.

Hydrogen production Methane cracking Catalyst precursor

Hydrodeoxygenation Pathway Selectivity: Carbonate Routes to Pentadecane vs. Nitrate Routes to Cetane

A head-to-head study of six nickel precursors supported on red mud (RM) for palmitic acid hydrodeoxygenation (HDO) toward green diesel revealed a stark pathway divergence. The nickel carbonate–derived catalyst (Ni-C/RM) preferentially drove the decarbonylation (DCO) and decarboxylation (DCO₂) pathways, selectively producing pentadecane. In contrast, the nickel nitrate–derived catalyst (Ni-N/RM) favored the HDO pathway, yielding cetane [1]. This precursor-dictated switch in dominant reaction mechanism enables procurement decisions to directly steer product distribution—a level of control unavailable when simply selecting a generic 'nickel precursor.' Notably, Ni-N/RM achieved 81% conversion retention after six cycles, illustrating the distinct stability profiles tied to precursor identity.

Green diesel Hydrodeoxygenation Product selectivity

NiO Dissolution Rate: >5× Faster for Carbonate-Derived vs. Hydroxide-Derived Nickel Oxide

Nickel oxide powders prepared by thermal decomposition of basic nickel carbonate and nickel hydroxide at identical temperatures (550, 700, and 1100°C) were compared for their dissolution rates in acidic solution. The ex-carbonate NiO dissolved at rates more than five times higher per unit surface area than the ex-hydroxide NiO across all three annealing temperatures; the rates became comparable only after annealing at 1450°C, where defect annealing erased the precursor-specific surface differences [1]. The anomalously high initial dissolution rate at <10 monolayer-equivalents removed for the 700°C ex-carbonate oxide was directly attributed to surface reduction effects arising from the more energetic carbonate decomposition process.

Nickel oxide reactivity Dissolution kinetics Surface defects

Hydrodesulfurization Activity: 99.91% Sulfur Removal with Basic Nickel Carbonate–Derived Ni-Mo-W Catalyst

In a comparative study of unsupported Ni-Mo-W hydrotreating catalysts synthesized via hydrothermal methods from different nickel precursors, the basic nickel carbonate–derived composite oxide catalyst achieved a sulfur removal rate of 99.91% and nitrogen removal rate of 99.94% in fluid catalytic cracking (FCC) diesel hydrotreating [1]. The nickel nitrate–derived catalyst, in contrast, exhibited lower BET surface area and pore volume, and inferior hydrodesulfurization (HDS), hydrodenitrogenation (HDN), and aromatics saturation activity. The superior performance of the carbonate-derived catalyst was attributed to the amorphous crystal phase and smaller particle size of its composite oxide, along with its larger pore volume [1].

Hydrotreating Diesel desulfurization Ni-Mo-W catalyst

Derived NiO Specific Surface Area: 81.92 m²/g via Hydrothermal Basic Nickel Carbonate Route

Basic nickel carbonate precursor synthesized via a hydrothermal route (T = 100°C, t = 10 h, pH = 8, Ni(NO₃)₂:CO(NH₂)₂ = 1:2) yielded uniform spherical particles with a particle size of approximately 5 µm. Upon calcination at 500°C for 1 hour, the resulting NiO retained the spherical morphology and 5 µm particle size while achieving a specific surface area of 81.92 m²·g⁻¹ and a pore size of 30.18 nm. Compared to common (conventionally prepared) nickel oxide, the specific surface area increased by a factor of approximately 2× (1× increase) and the pore volume increased by a factor of approximately 3.5× (2.5× increase), while the pore size remained essentially unchanged [1]. This demonstrates that the basic nickel carbonate precursor enables morphological retention through calcination combined with substantial surface area enhancement.

NiO synthesis High surface area Spherical morphology

Evidence-Backed Application Scenarios Where Nickel(II) Carbonate Basic Hydrate Delivers Quantifiable Advantage


COₓ-Free Hydrogen Production via Methane Cracking

When formulating Ni/bimodal porous silica catalysts for methane cracking to produce COₓ-free hydrogen, selecting basic nickel carbonate as the nickel precursor yields H₂ output 2.90 times that of nickel acetate–derived catalysts and 1.40 times that of nickel nitrate–derived catalysts, with superior CH₄ conversion stability [1]. This scenario is optimal for research groups and industrial developers targeting economically viable turquoise hydrogen production, where precursor selection directly governs per-kilogram H₂ cost.

Ultra-Deep Diesel Hydrodesulfurization to <10 ppm Sulfur

For the synthesis of unsupported Ni-Mo-W hydrotreating catalysts targeting sub-10-ppm sulfur diesel, basic nickel carbonate yields a composite oxide with an amorphous crystal phase, smaller particle size, and larger pore volume compared to nickel nitrate–derived material, achieving 99.91% sulfur removal and 99.94% nitrogen removal in FCC diesel [2]. This scenario justifies procurement of basic nickel carbonate over nitrate for refineries and catalyst manufacturers requiring maximum heteroatom removal efficiency.

High-Surface-Area Spherical NiO for Energy Storage and Sensing

When spherical NiO with maximized specific surface area is required—for supercapacitor electrodes, gas sensors, or electrochromic devices—a hydrothermal basic nickel carbonate precursor route followed by calcination at 500°C delivers NiO with 81.92 m²·g⁻¹ surface area (~2× conventional NiO), 3.5× greater pore volume, and preserved 5 µm spherical morphology [3]. This route is superior to direct NiO purchase or hydroxide-based synthesis for applications where surface-area-limited performance must be optimized.

Pentadecane-Selective Green Diesel Production

In catalytic hydrodeoxygenation of fatty acids for renewable diesel, basic nickel carbonate supported on red mud (Ni-C/RM) selectively drives decarbonylation/decarboxylation pathways to produce pentadecane-rich fuel fractions, in contrast to nickel nitrate–derived catalysts that favor the HDO pathway toward cetane [4]. This precursor-governed selectivity enables procurement decisions to align nickel source selection with target fuel composition specifications, a critical consideration for biorefinery process development.

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